(11Z,13E)-7-ethyl-4,6,10-trihydroxy-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one
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Overview
Description
(11Z,13E)-7-ethyl-4,6,10-trihydroxy-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a cyclic framework with conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the use of stereoselective Wittig reactions to form the conjugated diene system . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase efficiency and scalability. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(11Z,13E)-7-ethyl-4,6,10-trihydroxy-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the double bonds can yield fully saturated cyclic compounds.
Scientific Research Applications
(11Z,13E)-7-ethyl-4,6,10-trihydroxy-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (11Z,13E)-7-ethyl-4,6,10-trihydroxy-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The conjugated diene system can also interact with cellular components, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (11Z,13Z)-11,13-Hexadecadienal
- (11Z,13E)-Hexadecadien-1-yl acetate
- 5-Oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid
Uniqueness
What sets (11Z,13E)-7-ethyl-4,6,10-trihydroxy-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one apart from similar compounds is its specific combination of functional groups and the unique arrangement of its cyclic framework
Properties
CAS No. |
52212-95-0 |
---|---|
Molecular Formula |
C20H34O6 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(11Z,13E)-7-ethyl-4,6,10-trihydroxy-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one |
InChI |
InChI=1S/C20H34O6/c1-5-15-11-13(2)16(21)10-8-6-7-9-14(3)26-18(23)12-17(22)20(25-4)19(15)24/h6-8,10,13-17,19-22,24H,5,9,11-12H2,1-4H3/b7-6+,10-8- |
InChI Key |
XXZCIGRXZDOUGK-QDJLDCPTSA-N |
SMILES |
CCC1CC(C(C=CC=CCC(OC(=O)CC(C(C1O)OC)O)C)O)C |
Isomeric SMILES |
CCC1CC(C(/C=C\C=C\CC(OC(=O)CC(C(C1O)OC)O)C)O)C |
Canonical SMILES |
CCC1CC(C(C=CC=CCC(OC(=O)CC(C(C1O)OC)O)C)O)C |
Synonyms |
platenolide II |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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